Fecapentaene-12

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

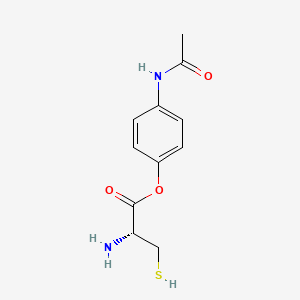

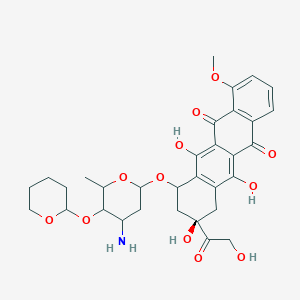

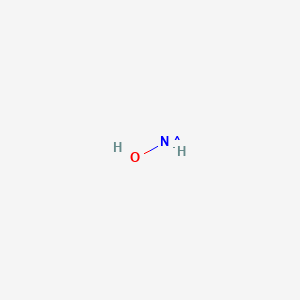

Fecapentaene-12 is a natural product found in Homo sapiens with data available.

Wissenschaftliche Forschungsanwendungen

Genotoxic Effects in Human Cells

Fecapentaene-12 (Fec-12), a compound found in human feces, has been studied for its genotoxic effects on human cells. It causes DNA single-strand breaks, sister chromatid exchanges, and mutations in cultured human fibroblasts, indicating its potency as a genotoxic agent (Plummer et al., 1986).

Mutagenicity in Bacterial and Mammalian Cells

Fec-12 demonstrates significant mutagenic activity in various bacterial and mammalian cell assay systems. It induces mutagenesis in Salmonella typhimurium and causes dose-dependent increases in unscheduled DNA synthesis in rat hepatocytes and human fibroblasts. This evidence suggests its potential genotoxicity across different cell types (Curren et al., 1987).

Impact on Mammalian Colon Epithelial DNA

Studies in rats indicate that Fec-12 induces damage to nucleic acids in mammalian colon epithelial cells. This could suggest a role in the neoplastic transformation of the colon, highlighting its significance in colon carcinogenesis (Hinzman et al., 1987).

Kinetics of Interactions with DNA

The interactions between Fec-12 and DNA involve three different mechanisms, as indicated by the observed first-order rates at various pH levels. This complex interaction underscores the intricate nature of Fec-12’s activity at the molecular level (Kassaee & Bekhradnia, 2003).

Oxidative DNA Damage Mechanism

Fec-12 causes direct oxidative DNA damage through the production of reactive oxygen species, including O2*-, H2O2, and HO*. This study provides insights into the chemical mechanisms of Fec-12-induced DNA damage (Szekely & Gates, 2006).

Mutagenic Properties and Mechanism of Action

Fecapentaenes, including Fec-12, are directly acting mutagens. Studies on model compounds suggest that a reactive carbocation formed by electrophilic species addition might be responsible for their mutagenic action (Gupta et al., 1984).

Genotoxicity Assessment

Comparative genotoxicity assessment of fecapentaenes, including Fec-12, indicates their significant genotoxic potential. Their activity was quantitatively measured using the SOS Chromotest, providing a basis for understanding their biological activity (Nair et al., 1991).

Carcinogenicity Tests in Animals

Animal studies testing the carcinogenicity of Fec-12 yielded mixed results. While it induced neoplasms in mice, no evidence of neoplasia was found in rats exposed to Fec-12, suggesting variability in its carcinogenic potential across different species (Weisburger et al., 1990).

Fecal Mutagen Concentration Analysis

Research on stabilizing Fec-12 in human feces for analysis purposes highlights the challenges in studying this compound. The development of reliable analytical methods is crucial for understanding its role in human health, particularly in relation to colon cancer (Kleinjans et al., 1989).

Biological Precursor Identification

The identification of plasmalopentaene-12 as the biological precursor to Fec-12 provides insights into the genesis of this mutagen in the human gastrointestinal tract. This discovery is pivotal in understanding the formation and impact of fecapentaenes in humans (Kingston et al., 1989).

Eigenschaften

CAS-Nummer |

91423-46-0 |

|---|---|

Molekularformel |

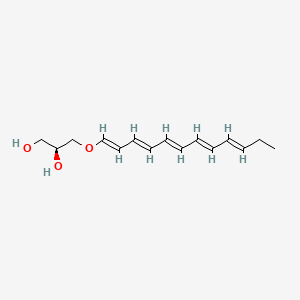

C15H22O3 |

Molekulargewicht |

250.33 g/mol |

IUPAC-Name |

(2S)-3-[(1E,3E,5E,7E,9E)-dodeca-1,3,5,7,9-pentaenoxy]propane-1,2-diol |

InChI |

InChI=1S/C15H22O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h3-12,15-17H,2,13-14H2,1H3/b4-3+,6-5+,8-7+,10-9+,12-11+/t15-/m0/s1 |

InChI-Schlüssel |

CQBOBCAMYWRTNO-CFEYUBAXSA-N |

Isomerische SMILES |

CC/C=C/C=C/C=C/C=C/C=C/OC[C@H](CO)O |

SMILES |

CCC=CC=CC=CC=CC=COCC(CO)O |

Kanonische SMILES |

CCC=CC=CC=CC=CC=COCC(CO)O |

Synonyme |

1-(1-glycero)dodeca-1,3,5,7,9-pentaene fecapentaene-12 GDPE |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3S,4S)-4-[[(2S,3S)-3-amino-2-[[(2R,3R)-2-[[2-[[(4Z,6E)-2,3-dihydroxy-2,6,8-trimethyldeca-4,6-dienoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]-N'-[(6R,9S,15R,18R,19R,22S)-6-[(1R)-1-hydroxyethyl]-3-[(4-hydroxyphenyl)-methoxymethyl]-15-(methoxymethyl)-9-methyl-2,5,8,11,14,17,21-heptaoxo-19-propan-2-yl-20-oxa-1,4,7,10,13,16-hexazabicyclo[20.4.0]hexacosan-18-yl]-2,3-dimethylpentanediamide](/img/structure/B1231182.png)

![(2S)-2-[[(3S)-2-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]-6,8-dihydroxy-7-methoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-5-hydroxy-4-(hydroxymethyl)pentanoic acid](/img/structure/B1231193.png)